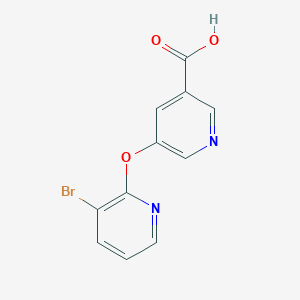

5-(3-溴吡啶-2-基)氧代吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

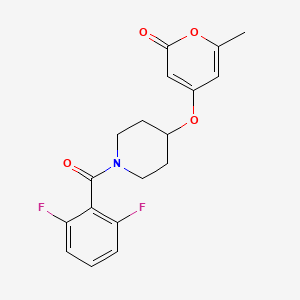

The compound "5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss various bromopyridine derivatives and their chemical properties, which can be related to the compound . These derivatives are often used in the synthesis of complex molecules for pharmaceutical applications due to their reactivity and ability to form stable structures with potential biological activity .

Synthesis Analysis

The synthesis of bromopyridine derivatives can involve various methods, including electrocatalytic carboxylation, as seen in the synthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine using CO2 in an ionic liquid . Another method includes a one-pot synthesis approach to create furo[3,4-b]pyridin-5(7H)-ones from 2-bromopyridine-3-carboxylic acid . Additionally, palladium-catalyzed cyclization has been used to synthesize 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates from 3-bromopyridine-4-carbaldehyde . These methods demonstrate the versatility of bromopyridine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be complex, as evidenced by the crystal structure analysis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which crystallizes in the triclinic system and exhibits intramolecular hydrogen bonding . Similarly, the structure of 2-amino-5-bromopyridinium 2-carboxybenzoate shows planar cations and is stabilized by intramolecular and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Bromopyridine derivatives can undergo various chemical reactions, including electrophilic substitution, as seen in the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H(substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives . They can also participate in three-component condensation reactions to form pyrrolo[3,2-b]pyridine-3-carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives are influenced by their molecular structure. For instance, the presence of bromine atoms can enhance the density and molecular weight of the compounds. The luminescence-sensing properties of ZnII MOFs with mixed 5-amino-2,4,6-tribromoisophthalic acid and bipyridyl-type ligands indicate the potential of bromopyridine derivatives in sensing applications . The electrochemical behavior of these compounds, such as the reduction peak observed for 2-amino-5-bromopyridine in an ionic liquid, is also a significant property that can be exploited in various chemical reactions .

科学研究应用

钯催化的环化反应

已经探索了钯催化的相关溴代吡啶化合物(如 3-溴吡啶-4-甲醛)与羧酸的环化反应。此过程在一氧化碳压力下发生,并得到 3-氧代-1,3-二氢呋喃[3,4-c]吡啶-1-基烷酸酯 (Cho 和 Kim,2008)。

合成和表征技术

结构相似的化合物(如 5-溴-1-(2-氰基吡啶-4-基)-1H-吲唑-3-羧酸二乙酰胺)的合成和表征已经详细说明。X 射线衍射和核磁共振光谱等技术被用于结构识别 (Anuradha 等,2014)。

高效的合成方法

已经开发了类似于 5-溴-2-甲氧基-6-甲氨基吡啶-3-羧酸的化合物的有效合成方法。这些方法涉及一系列反应,包括甲氧基化和溴化,以实现高产率 (Hirokawa、Horikawa 和 Kato,2000)。

一锅合成技术

已经开发出一种一锅法从类似于 2-溴吡啶-3-羧酸的化合物制备呋喃[3,4-b]吡啶-5(7H)-酮,展示了一种合成复杂杂环结构的有效方法 (小林、小zuki 和小西,2009)。

卤环化和电催化羧化

已经研究了类似于 2-巯基吡啶-3-羧酸的化合物的烷基化和卤环化反应,表明具有多种化学转化的潜力 (Kalita 等,2019)。此外,相关化合物(如 2-氨基-5-溴吡啶)与 CO2 的电催化羧化展示了化学合成的创新方法 (冯、黄、刘和王,2010)。

晶体结构分析

相关化合物(如 2-氨基-5-溴吡啶氢琥酸盐)的详细晶体结构分析提供了对固态形式中分子排列和相互作用的见解 (Hemamalini 和 Fun,2010)。

安全和危害

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

属性

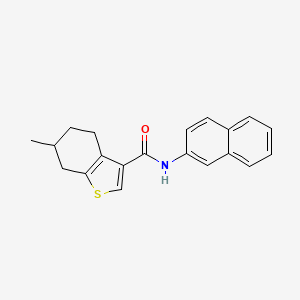

IUPAC Name |

5-(3-bromopyridin-2-yl)oxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O3/c12-9-2-1-3-14-10(9)17-8-4-7(11(15)16)5-13-6-8/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLDHSPGZTWLFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CN=CC(=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B3012214.png)

![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)

![N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3012223.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012229.png)

![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3012237.png)